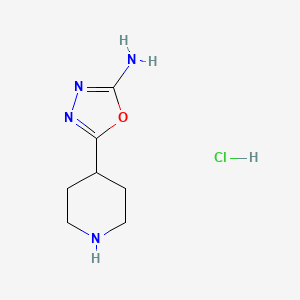![molecular formula C7H4Cl2N2S B1463458 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine CAS No. 1256478-41-7](/img/structure/B1463458.png)
6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine
Übersicht
Beschreibung
“6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 1256478-41-7 . Its molecular weight is 220.1 . The IUPAC name for this compound is 6-chloro-2-(chloromethyl)-3H-3lambda3-thiazolo[5,4-b]pyridine .
Synthesis Analysis
A high-yielding and practical synthesis of 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine starting from 2-amino-5-chloropyridine has been accomplished in a sequence of five steps .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5Cl2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3,12H,2H2 .Chemical Reactions Analysis
The synthesis of 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine involves a sequence of five steps starting from 2-amino-5-chloropyridine .Physical and Chemical Properties Analysis
The compound has a molecular weight of 220.1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
One-Step Synthesis : 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine is synthesized in a one-step process from chloronitropyridine and thioamide or thiourea. This method prepares a variety of 6-nitrothiazolo[5,4-b]pyridine derivatives with diverse substituents (Sahasrabudhe et al., 2009).
Thiazolopyrimidinones Synthesis : A reaction involving 7-Chloromethyl-6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-one and various nitronate or malonate anions under microwave irradiation produces bioactive 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones (Djekou et al., 2006).
Antibacterial and Antitumor Activities
Antibacterial Activity : 1,3,4-oxadiazole thioether derivatives, including 2-chloro-5-methylene thiazole, show significant antibacterial activities against certain bacterial strains (Song et al., 2017).
Antitumor Activity : A series of 3H-thiazolo[4,5-b]pyridine-2-ones, structurally modified in the N3 and N6 positions, demonstrated significant anticancer activity in vitro against various tumor cell lines (Chaban et al., 2012).
Herbicidal Applications
- Herbicidal Activity : 5-(Haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives show auxin-like herbicidal symptoms, particularly effective on dicotyledonous species (Hegde & Mahoney, 1993).
Physical and Chemical Properties
- Structural and Spectral Analysis : Studies on thiazolo[3,2-a]pyridine derivatives provide insights into their non-planar structure, electronic absorption spectra, and solvent-dependent properties (Halim & Khalil, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBUNWSZSDVNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678960 | |
| Record name | 6-Chloro-2-(chloromethyl)[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256478-41-7 | |
| Record name | 6-Chloro-2-(chloromethyl)[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine in current research?
A1: this compound is a crucial intermediate in the multi-step synthesis of PC190723, a novel antibacterial agent. [, ] The development of new antibacterial agents is critical due to the rise of antibiotic resistance, making this compound and its synthetic pathway highly relevant.
Q2: What synthetic approach is considered efficient for producing this compound?
A2: Researchers have developed a practical and high-yielding synthetic route for this compound. This method involves a five-step sequence starting from the readily available 2-amino-5-chloropyridine. [, ] This approach offers a streamlined and efficient pathway compared to previous methods, potentially facilitating further research and development of PC190723 and related compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-N-[3-(heptyloxy)phenyl]acetamide](/img/structure/B1463377.png)



![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)


![3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1463390.png)
![benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate](/img/structure/B1463393.png)
![2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid](/img/structure/B1463394.png)


